REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH3:9]CN(CC)CC.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=CC=C[CH:18]=1>C(Cl)Cl>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:16](=[O:23])[C:17]([CH3:9])([CH3:22])[CH3:18])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
21.97 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.256 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
CUSTOM
|
Details
|
(2.5 h)
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring
|
Type
|
CUSTOM
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with AcOEt
|
Type
|
WASH
|
Details
|
washing with Na2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic phase over sodium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left finally 13.06 g of pure title compound as colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CNC(C(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |